molecular formula C16H16N2O B12310080 (E)-1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)methanimine

(E)-1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)methanimine

Cat. No.: B12310080
M. Wt: 252.31 g/mol
InChI Key: QBMGHDURBVIPHY-UHFFFAOYSA-N
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Description

(E)-1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)methanimine is an organic compound that belongs to the class of imines. This compound features an indole ring substituted with dimethyl groups and a furan ring attached to the imine nitrogen. Compounds like this are often studied for their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)methanimine typically involves the condensation of an indole derivative with a furan-containing aldehyde. The reaction is usually carried out under mild conditions, often in the presence of an acid or base catalyst to facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The indole and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an indole oxide, while reduction could produce an indole amine.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)methanimine is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Researchers might investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In industry, compounds like this are often explored for their potential use in materials science, such as the development of new polymers or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which (E)-1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)methanimine exerts its effects would depend on its specific biological activity. Generally, such compounds might interact with cellular targets like enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanimine
  • (E)-1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)propanimine

Uniqueness

(E)-1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)methanimine is unique due to its specific substitution pattern on the indole ring and the presence of a furan ring. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)methanimine

InChI

InChI=1S/C16H16N2O/c1-11-5-6-16-14(8-11)15(12(2)18-16)10-17-9-13-4-3-7-19-13/h3-8,10,18H,9H2,1-2H3

InChI Key

QBMGHDURBVIPHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C=NCC3=CC=CO3)C

Origin of Product

United States

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